molecular formula C16H16N6O2 B3140691 N1,N2-bis(pyrimidin-2-yl)cyclohex-4-ene-1,2-dicarboxamide CAS No. 478033-98-6

N1,N2-bis(pyrimidin-2-yl)cyclohex-4-ene-1,2-dicarboxamide

Cat. No.: B3140691
CAS No.: 478033-98-6
M. Wt: 324.34 g/mol
InChI Key: JWINSKBVHSGJFT-UHFFFAOYSA-N
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Description

N1,N2-bis(pyrimidin-2-yl)cyclohex-4-ene-1,2-dicarboxamide is a pyrimidine-based compound with the molecular formula C16H16N6O2 and a molecular weight of 324.34 g/mol . This compound is known for its unique structure, which includes two pyrimidine rings attached to a cyclohexene backbone with dicarboxamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N2-bis(pyrimidin-2-yl)cyclohex-4-ene-1,2-dicarboxamide typically involves the reaction of cyclohex-4-ene-1,2-dicarboxylic anhydride with pyrimidine-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as triethylamine, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N1,N2-bis(pyrimidin-2-yl)cyclohex-4-ene-1,2-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1,N2-bis(pyrimidin-2-yl)cyclohex-4-ene-1,2-dicarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N2-bis(pyrimidin-2-yl)cyclohex-4-ene-1,2-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N1,N2-bis(pyrimidin-2-yl)cyclohexane-1,2-dicarboxamide
  • N1,N2-bis(pyrimidin-2-yl)benzene-1,2-dicarboxamide
  • N1,N2-bis(pyrimidin-2-yl)cyclopentane-1,2-dicarboxamide

Uniqueness

N1,N2-bis(pyrimidin-2-yl)cyclohex-4-ene-1,2-dicarboxamide is unique due to its cyclohexene backbone, which imparts distinct chemical and physical properties compared to its analogs with cyclohexane, benzene, or cyclopentane backbones. This structural difference can influence its reactivity, stability, and interaction with biological targets .

Properties

IUPAC Name

1-N,2-N-di(pyrimidin-2-yl)cyclohex-4-ene-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c23-13(21-15-17-7-3-8-18-15)11-5-1-2-6-12(11)14(24)22-16-19-9-4-10-20-16/h1-4,7-12H,5-6H2,(H,17,18,21,23)(H,19,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWINSKBVHSGJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)NC2=NC=CC=N2)C(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501206810
Record name 4-Cyclohexene-1,2-dicarboxamide, N,N′-di-2-pyrimidinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501206810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478033-98-6
Record name 4-Cyclohexene-1,2-dicarboxamide, N,N′-di-2-pyrimidinyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478033-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyclohexene-1,2-dicarboxamide, N,N′-di-2-pyrimidinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501206810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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